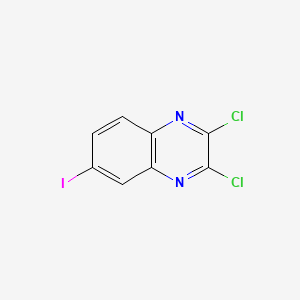

2,3-Dichloro-6-iodoquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-6-iodoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRFQXPQQAOODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-dichloro-6-iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-6-iodoquinoxaline, a halogenated quinoxaline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Quinoxaline scaffolds are prevalent in a wide array of biologically active compounds, and the unique substitution pattern of this molecule offers a valuable platform for the development of novel therapeutic agents.[1] This document details a reliable synthetic pathway, outlines the necessary experimental protocols, and provides a thorough guide to the characterization of the target compound.

Strategic Importance in Drug Discovery

The quinoxaline core is a privileged structure in drug discovery, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. Specifically, the iodine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, making 2,3-dichloro-6-iodoquinoxaline a highly valuable intermediate for creating libraries of complex molecules.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic approach to 2,3-dichloro-6-iodoquinoxaline is proposed, commencing from a commercially available substituted aniline. The overall strategy involves the construction of the quinoxaline core, followed by functional group manipulations to install the desired chloro and iodo substituents.

Caption: Retrosynthetic analysis of 2,3-dichloro-6-iodoquinoxaline.

The synthesis begins with the cyclization of 4-nitro-1,2-phenylenediamine to form the quinoxaline-2,3-diol core. Subsequent chlorination yields the dichloro-nitro intermediate. The nitro group is then reduced to an amine, which is the immediate precursor for the introduction of the iodine atom via a Sandmeyer-type diazotization-iodination reaction.

Detailed Experimental Protocols

This section provides step-by-step procedures for the multi-step synthesis of 2,3-dichloro-6-iodoquinoxaline.

Synthesis of 6-nitroquinoxaline-2,3-diol

The initial step involves the condensation of 4-nitro-1,2-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxaline ring system. A common and effective method utilizes oxalic acid.

Protocol:

-

In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine in an aqueous solution of hydrochloric acid.

-

Add oxalic acid dihydrate to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 6-nitroquinoxaline-2,3-diol.

Synthesis of 2,3-dichloro-6-nitroquinoxaline

The diol from the previous step is converted to the corresponding dichloro derivative using a standard chlorinating agent.

Protocol:

-

To a flask containing 6-nitroquinoxaline-2,3-diol, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain the temperature for several hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford 2,3-dichloro-6-nitroquinoxaline.[3]

Synthesis of 6-amino-2,3-dichloroquinoxaline

The nitro group of 2,3-dichloro-6-nitroquinoxaline is reduced to an amine. A common method for this transformation is catalytic hydrogenation.

Protocol:

-

Dissolve 2,3-dichloro-6-nitroquinoxaline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature with vigorous stirring.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 6-amino-2,3-dichloroquinoxaline.

Synthesis of 2,3-dichloro-6-iodoquinoxaline

The final step is the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.[4]

Protocol:

-

Dissolve 6-amino-2,3-dichloroquinoxaline in a mixture of a suitable organic solvent (e.g., acetonitrile) and an aqueous acid (e.g., p-toluenesulfonic acid).

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3-dichloro-6-iodoquinoxaline.

Caption: Synthetic workflow for 2,3-dichloro-6-iodoquinoxaline.

Characterization of 2,3-dichloro-6-iodoquinoxaline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the quinoxaline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro and iodo substituents. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbons attached to the chlorine and iodine atoms will exhibit characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₃Cl₂IN₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. |

| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-I stretching frequencies. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. The melting point of the related 2,3-dichloro-6-nitroquinoxaline is approximately 220-222 °C, providing a reference range.[3] |

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Halogenated organic compounds: Can be toxic and should be handled with care. Avoid inhalation and skin contact.

-

Diazonium salts: Are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis and characterization of 2,3-dichloro-6-iodoquinoxaline. By following the outlined protocols and adhering to safety guidelines, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The strategic placement of the chloro and iodo substituents offers a unique opportunity for further chemical exploration and the development of novel compounds with potentially significant biological activities.

References

-

ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2,3-Dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Retrieved from [Link]

-

Longdom Publishing. (2014, February 28). New Quinoxalines with Biological Applications. Retrieved from [Link]

-

PubMed Central. (2025, March 16). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2020, September 15). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]

-

ACS Publications. (2017, May 8). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Editorial Open Access New Quinoxalines with Biological Applications. Retrieved from [Link]

-

YouTube. (2023, November 12). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. Retrieved from [Link]

-

PubMed. (n.d.). Spectroscopic and spectrofluorimetric studies on the interaction of irbesartan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and iodine. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

YouTube. (2023, May 8). Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Isolation and characterization of 3,5,6-trichloro-2-pyridinol-degrading Ralstonia sp. strain T6. Retrieved from [Link]

Sources

IUPAC name and CAS number for 2,3-dichloro-6-iodoquinoxaline

An In-Depth Technical Guide to 2,3-dichloro-6-iodoquinoxaline: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive technical overview of a novel derivative, 2,3-dichloro-6-iodoquinoxaline. While this specific compound is not widely cataloged, this document constructs a robust scientific profile by examining its core components, proposing a validated synthetic pathway, and exploring its potential applications in modern drug development. This paper is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities.[2][3] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties to interact with various molecular targets.[1][2]

The introduction of halogen atoms into the quinoxaline structure is a well-established strategy for modulating biological activity.[4] Chlorine atoms, in particular, can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The subject of this guide, 2,3-dichloro-6-iodoquinoxaline, combines the reactive dichloro-pyrazine ring with an iodine atom on the benzene moiety. The iodine atom serves as a versatile synthetic handle for further modifications via cross-coupling reactions and can also enhance biological activity through halogen bonding.

Compound Identification and Physicochemical Properties

IUPAC Name and CAS Number

-

IUPAC Name: 2,3-dichloro-6-iodoquinoxaline

-

CAS Number: A specific CAS number for this compound is not found in major chemical databases as of early 2026, suggesting it is a novel or not widely available compound.

Core Scaffold: 2,3-Dichloroquinoxaline

Understanding the properties of the precursor, 2,3-dichloroquinoxaline, is essential. This commercially available compound is a versatile building block for synthesizing a vast array of quinoxaline derivatives.[5] The two chlorine atoms at the C2 and C3 positions activate the pyrazine ring for heteroaromatic nucleophilic substitution (SNAr) reactions.[5]

| Property[6][7][8] | Value |

| CAS Number | 2213-63-0 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Appearance | Beige to gray solid |

| Melting Point | 149-152 °C |

| Boiling Point | ~270 °C |

| Solubility | Insoluble in water. Soluble in various organic solvents. |

Related Functionalized Quinoxalines

For context, the properties of a related, well-documented compound, 2,3-dichloro-6-nitroquinoxaline, are provided below. This compound is a key intermediate in the proposed synthesis of the target molecule.

| Property[9] | Value |

| CAS Number | 2379-60-4 |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Molecular Weight | 244.03 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 151-155 °C |

Proposed Synthesis of 2,3-dichloro-6-iodoquinoxaline

The synthesis of 2,3-dichloro-6-iodoquinoxaline can be logically approached from the key intermediate, 2,3-dichloro-6-nitroquinoxaline. The proposed workflow involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2,3-dichloro-6-iodoquinoxaline.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed as a self-validating system. Each step relies on well-established, high-yielding reactions. The choice of stannous chloride for the reduction of the nitro group is based on its effectiveness and chemoselectivity in the presence of aryl chlorides. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl iodide via a diazonium salt intermediate. The success of each step can be validated by standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next, ensuring the integrity of the final product.

Step 1: Reduction of 2,3-dichloro-6-nitroquinoxaline

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-6-nitroquinoxaline (1.0 eq).

-

Reagents: Add ethanol to form a slurry. To this, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,3-dichloroquinoxalin-6-amine can be purified by column chromatography on silica gel.

Step 2 & 3: Diazotization and Iodination (Sandmeyer Reaction)

-

Diazotization Setup: Dissolve the purified 2,3-dichloroquinoxalin-6-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization Reaction: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.

-

Reaction: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen gas evolution ceases (typically 1-2 hours).

-

Workup: Cool the reaction mixture. Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Final Purification: Concentrate the filtrate and purify the crude 2,3-dichloro-6-iodoquinoxaline by column chromatography or recrystallization to yield the final product.

Potential Applications in Drug Development and Research

The unique structural features of 2,3-dichloro-6-iodoquinoxaline make it a highly promising scaffold for the development of novel therapeutic agents.

Kinase Inhibition

Many quinoxaline derivatives are known to be potent kinase inhibitors. The 2,3-dichloro-6-iodoquinoxaline core can be functionalized at the C2, C3, and C6 positions to generate a library of compounds for screening against various kinases implicated in cancer and inflammatory diseases. The iodine at the C6 position is particularly valuable as it allows for the introduction of diverse functionalities using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Antimicrobial and Antiviral Agents

Quinoxaline 1,4-dioxides, which can be synthesized from quinoxalines, are known for their antibacterial properties.[4] The halogenated scaffold of 2,3-dichloro-6-iodoquinoxaline could serve as a precursor for novel antimicrobial agents. The electron-withdrawing nature of the chloro and iodo substituents can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Molecular Probes and Diagnostics

The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I), making 2,3-dichloro-6-iodoquinoxaline a potential precursor for developing radiolabeled molecular probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Signaling Pathway Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 6. 2,3-ジクロロキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2 3 Dichloro 6 Nitroaniline China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 8. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

Navigating the Spectral Landscape of 2,3-dichloro-6-iodoquinoxaline: A Comprehensive ¹H and ¹³C NMR Technical Guide

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, a profound comprehension of the structural attributes of key chemical intermediates is indispensable. This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dichloro-6-iodoquinoxaline . As a highly functionalized heterocyclic scaffold, this compound serves as a critical building block in the synthesis of a diverse array of bioactive molecules.

Given the absence of publicly available, complete experimental spectra for this specific molecule, this guide presents a comprehensive and predictive analysis. This is built upon foundational NMR principles, extensive data from analogous quinoxaline derivatives, and the well-documented effects of halogen substituents on the electronic environment of aromatic systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide a detailed summary of the anticipated ¹H and ¹³C NMR spectral data for 2,3-dichloro-6-iodoquinoxaline. The predicted chemical shifts (δ) are presented as ranges, derived from data for structurally related compounds and substituent additivity principles. Coupling constants (J) are provided as typical values for aromatic systems.

Table 1: Predicted ¹H NMR Data for 2,3-dichloro-6-iodoquinoxaline

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-5 | Doublet (d) | 8.05 - 8.25 | J(H5-H7) ≈ 2.0 - 2.5 (meta) |

| H-7 | Doublet of doublets (dd) | 7.90 - 8.10 | J(H7-H8) ≈ 8.5 - 9.0 (ortho), J(H7-H5) ≈ 2.0 - 2.5 (meta) |

| H-8 | Doublet (d) | 7.65 - 7.85 | J(H8-H7) ≈ 8.5 - 9.0 (ortho) |

Table 2: Predicted ¹³C NMR Data for 2,3-dichloro-6-iodoquinoxaline

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 150.0 |

| C-3 | 148.0 - 150.0 |

| C-4a | 140.0 - 142.0 |

| C-5 | 135.0 - 137.0 |

| C-6 | 95.0 - 98.0 |

| C-7 | 138.0 - 140.0 |

| C-8 | 130.0 - 132.0 |

| C-8a | 141.0 - 143.0 |

Rationale for Spectral Predictions: A Mechanistic Approach

The predicted spectral data are not arbitrary but are grounded in the fundamental principles of NMR spectroscopy and empirical data from related structures. The electronic nature of the substituents and their positions on the quinoxaline ring system dictate the chemical shifts and coupling patterns.

The Parent Scaffold: Quinoxaline and 2,3-Dichloroquinoxaline

The ¹H NMR spectrum of the parent quinoxaline displays signals for the benzenoid protons between 7.7 and 8.1 ppm, and the pyrazine protons at approximately 8.8 ppm.[1] Upon introduction of two chlorine atoms at the 2 and 3 positions, as in 2,3-dichloroquinoxaline, the pyrazine protons are absent, and the benzenoid protons appear as a symmetric multiplet around 7.85-8.05 ppm.[2] This serves as our foundational reference.

The Influence of the Iodo Substituent

The introduction of an iodine atom at the C-6 position induces significant and predictable changes in the electronic distribution of the benzene ring, a phenomenon that is directly reflected in the NMR spectra.

-

¹H NMR Analysis :

-

H-5 and H-7 : The iodine atom exerts a strong deshielding effect on the ortho protons, H-5 and H-7. However, the deshielding is more pronounced for H-5 due to the proximity to the electron-withdrawing pyrazine ring. H-7 will also be deshielded. The expected splitting pattern is a doublet for H-5 (meta-coupling to H-7) and a doublet of doublets for H-7 (ortho-coupling to H-8 and meta-coupling to H-5).[3][4]

-

H-8 : The H-8 proton is situated para to the iodine atom. While iodine is electronegative, its overall electronic effect at the para position in aromatic systems can be weakly donating due to resonance effects. This, combined with being the most distant proton from the pyrazine ring, suggests it will be the most upfield of the aromatic protons, appearing as a doublet due to ortho-coupling with H-7.

-

-

¹³C NMR Analysis :

-

C-2 and C-3 : The carbons bearing the chlorine atoms are expected to be significantly downfield due to the direct electronegative effect of the chlorine atoms.

-

C-6 : The most dramatic shift is anticipated for C-6, the carbon directly attached to the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for C-6, placing its resonance in the range of 95-98 ppm.[5]

-

C-5 and C-7 : These carbons, being ortho to the iodine, will experience a downfield shift.

-

C-8 and C-4a : The C-8 and C-4a carbons will be less affected by the iodo substituent.

-

C-8a : This quaternary carbon will also be influenced by the overall electronic changes in the ring system.

-

Experimental Protocol for NMR Data Acquisition

To validate the predicted data and obtain high-quality experimental spectra, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Compound Purity : Ensure the 2,3-dichloro-6-iodoquinoxaline sample is of high purity (>95%), as impurities can complicate spectral interpretation. The synthesis of related quinoxaline derivatives often involves the reaction of o-phenylenediamines with α-dicarbonyl compounds, and residual starting materials or side-products should be considered.[6][7]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds.[8][9] However, solvent-induced chemical shifts can occur.[10][11][12][13] If solubility is an issue or if peak overlap is observed, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

-

¹H NMR :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K.

-

-

¹³C NMR :

-

Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') to provide single-line resonances for each carbon.

-

Spectral Width : 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, as ¹³C has a low natural abundance.

-

Data Processing and Referencing

-

Fourier Transform : Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing : Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[8]

Visualization of Experimental Workflow

The logical flow of the NMR analysis process can be visualized as follows:

Caption: Workflow for NMR analysis of 2,3-dichloro-6-iodoquinoxaline.

Advanced NMR Techniques for Unambiguous Assignment

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, confirming the ortho-relationship between H-7 and H-8 and the meta-relationship between H-5 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons (C-5, C-7, and C-8).

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning the quaternary carbons (C-2, C-3, C-4a, C-6, and C-8a) by observing their correlations with the assigned protons.

Caption: Logical relationships in advanced NMR for structural elucidation.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 2,3-dichloro-6-iodoquinoxaline, grounded in established spectroscopic principles and data from related compounds. The detailed experimental protocol and the outline of advanced 2D NMR techniques offer a clear path for researchers to obtain and rigorously interpret the spectral data for this important synthetic intermediate. A thorough understanding of the NMR landscape of this molecule is crucial for quality control, reaction monitoring, and the unambiguous structural characterization of its downstream derivatives in the pursuit of novel therapeutics and other advanced materials.

References

-

McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1023-1027. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Ohta, T., et al. (2010). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 15(10), 7106-7125. [Link]

-

Gudipati, R., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(12), 3939. [Link]

-

Babu, G. S., et al. (2013). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 3(1), 115-122. [Link]

-

Wang, W., et al. (2016). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties. RSC Advances, 6(94), 91755-91762. [Link]

-

More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-5. [Link]

-

OpenOChem. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

-

Kumar, S., et al. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions, 45(38), 15046-15054. [Link]

-

More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

-

Zhang, G., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications, 49(72), 7932-7934. [Link]

-

ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?[Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Aitken, R. A., et al. (2017). The first spectroscopic characterisation of the parent 1,4-oxazine. Chemical Communications, 53(4), 649-652. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. omicsonline.org [omicsonline.org]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-dichloro-6-iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-dichloro-6-iodoquinoxaline

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] The subject of this guide, 2,3-dichloro-6-iodoquinoxaline, is a highly functionalized quinoxaline with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of three distinct halogen substituents (two chlorine atoms and one iodine atom) imparts unique chemical properties and presents specific challenges and opportunities in its characterization.

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. Its high sensitivity and ability to provide detailed structural information from minute sample quantities are paramount in the fast-paced environment of drug discovery and development.[4] This guide will delineate a systematic approach to the mass spectrometric analysis of 2,3-dichloro-6-iodoquinoxaline, covering instrumentation, experimental design, and the interpretation of fragmentation patterns.

Part 1: Foundational Principles and Instrumentation

Ionization Techniques: A Critical Choice

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For 2,3-dichloro-6-iodoquinoxaline, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable options, each with distinct advantages.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for generating intact protonated molecules [M+H]⁺ of quinoxaline derivatives.[5] This is crucial for accurately determining the molecular weight. ESI is the preferred method when the analyte is already in solution and when preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) experiments is a priority.

-

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.[7][8] For 2,3-dichloro-6-iodoquinoxaline, EI can be invaluable for confirming the connectivity of the atoms and the positions of the halogen substituents.

Mass Analyzers: Resolving Complexity

The choice of mass analyzer will dictate the resolution and accuracy of the mass measurements.

-

Quadrupole Analyzers: These are robust and commonly used analyzers that are often coupled with ESI sources. They are excellent for routine analysis and for precursor ion selection in MS/MS experiments.

-

Time-of-Flight (TOF) Analyzers: TOF analyzers offer high resolution and mass accuracy, which is particularly advantageous when dealing with complex isotopic patterns, such as those generated by the two chlorine atoms in our target molecule.

-

Hybrid Analyzers (e.g., Q-TOF): A combination of a quadrupole and a time-of-flight analyzer provides the best of both worlds: the ability to perform targeted fragmentation experiments (MS/MS) with high-resolution and accurate mass measurement of the product ions.[5]

Part 2: Experimental Workflow

This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of 2,3-dichloro-6-iodoquinoxaline.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of 2,3-dichloro-6-iodoquinoxaline in a suitable solvent. For ESI, a mixture of methanol or acetonitrile with a small percentage of water and 0.1% formic acid is recommended to promote protonation. For EI, a volatile solvent such as dichloromethane or methanol is appropriate.

-

Concentration: The optimal concentration may vary depending on the instrument's sensitivity. Start with a 1 mg/mL stock solution and perform serial dilutions to find the ideal concentration that provides a strong signal without causing detector saturation.

ESI-MS/MS Analysis: A Step-by-Step Protocol

This protocol is designed for a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer.

-

Instrument Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

-

Expected m/z: The theoretical monoisotopic mass of C₈H₃Cl₂IN₂ is 339.8842 Da. The expected m/z for the [M+H]⁺ ion will be approximately 340.8915.

-

-

Isotopic Pattern Analysis: Carefully examine the isotopic pattern of the [M+H]⁺ peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.[9]

-

MS/MS (CID) Experiment:

-

Select the [M+H]⁺ ion (m/z ~340.9) as the precursor ion in the quadrupole.

-

Apply collision-induced dissociation (CID) by introducing an inert gas (e.g., argon or nitrogen) into the collision cell.

-

Vary the collision energy (typically 10-40 eV) to induce fragmentation.

-

Acquire the product ion spectrum in the TOF analyzer.

-

GC-EI-MS Analysis: A Step-by-Step Protocol

This protocol is suitable for a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column Selection: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) suitable for the analysis of heterocyclic compounds.

-

Inlet Conditions: Use a split/splitless inlet in splitless mode to maximize sensitivity. Set the inlet temperature to 250-280°C.

-

Oven Program: Develop a temperature program that ensures good chromatographic separation. A typical program might start at 100°C, hold for 1 minute, and then ramp up to 300°C at a rate of 10-20°C/min.

-

EI Source Parameters: Set the electron energy to the standard 70 eV.

-

Mass Range: Scan a mass range of m/z 50-400 to capture the molecular ion and all significant fragment ions.

Part 3: Spectral Interpretation and Fragmentation Analysis

The interpretation of the mass spectrum is a deductive process that combines knowledge of chemical principles with the analysis of the observed peaks.

Isotopic Signature: The Halogen Fingerprint

The presence of chlorine and iodine provides a distinct isotopic signature that is invaluable for confirming the elemental composition of the molecule and its fragments.

-

Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A fragment containing one chlorine atom will exhibit an (M+2) peak that is approximately one-third the intensity of the M peak.[9][10] For fragments containing two chlorine atoms, the (M+2) and (M+4) peaks will be approximately 65% and 10% of the M peak intensity, respectively.[9]

-

Iodine: Iodine is monoisotopic (¹²⁷I).[9] Its presence is often indicated by a peak at m/z 127 corresponding to the I⁺ ion, and a large mass difference of 127 Da between fragments that contain iodine and those that do not.[9]

Proposed Fragmentation Pathway of 2,3-dichloro-6-iodoquinoxaline

The following is a proposed fragmentation pathway based on established principles of mass spectrometry of heterocyclic and halogenated compounds.[11]

Caption: Proposed Fragmentation Pathway for [M+H]⁺ of 2,3-dichloro-6-iodoquinoxaline.

Explanation of Fragmentation Pathway:

-

Initial Fragmentation: The protonated molecular ion is expected to undergo initial fragmentation through several key pathways:

-

Loss of an Iodine Radical (I•): This is a very common fragmentation pathway for iodo-substituted aromatic compounds, leading to a fragment at m/z ~213.9. The high stability of the resulting aryl cation drives this fragmentation.

-

Loss of a Chlorine Radical (Cl•): Cleavage of a C-Cl bond will result in a fragment at m/z ~304.9. The isotopic pattern of this fragment will show the presence of one chlorine and one iodine.

-

Loss of Hydrogen Cyanide (HCN): The quinoxaline ring can undergo cleavage with the loss of a neutral HCN molecule, a characteristic fragmentation for nitrogen-containing heterocycles. This would lead to a fragment at m/z ~313.9.

-

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, providing additional structural information:

-

The fragment from the loss of iodine (m/z ~213.9) can subsequently lose a chlorine radical to yield a fragment at m/z ~178.9, or lose HCN to produce a fragment at m/z ~186.9.

-

The fragment from the loss of chlorine (m/z ~304.9) can lose the second chlorine atom to give a fragment at m/z ~269.9.

-

Data Presentation

The following table summarizes the expected key ions and their characteristic isotopic patterns.

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M+H]⁺ | C₈H₄Cl₂IN₂⁺ | 340.8915 | M, M+2, M+4 (9:6:1) |

| [M+H-I]⁺ | C₈H₄Cl₂N₂⁺ | 213.9779 | M, M+2, M+4 (9:6:1) |

| [M+H-Cl]⁺ | C₈H₄ClIN₂⁺ | 305.9246 | M, M+2 (3:1) |

| [M+H-HCN]⁺ | C₇H₃Cl₂IN⁺ | 313.8836 | M, M+2, M+4 (9:6:1) |

| [M+H-I-Cl]⁺ | C₈H₄ClN₂⁺ | 179.0114 | M, M+2 (3:1) |

| [M+H-I-HCN]⁺ | C₇H₃Cl₂N⁺ | 186.9717 | M, M+2, M+4 (9:6:1) |

| [M+H-2Cl]⁺ | C₈H₄IN₂⁺ | 270.9577 | Monoisotopic |

| I⁺ | I⁺ | 126.9045 | Monoisotopic |

Part 4: Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the mass spectrometric analysis of 2,3-dichloro-6-iodoquinoxaline. By carefully selecting the ionization technique and mass analyzer, and by systematically interpreting the resulting fragmentation patterns, researchers can confidently elucidate the structure and confirm the identity of this important synthetic building block.

The methodologies described herein are not only applicable to the title compound but can also be adapted for the analysis of a wide range of halogenated and heterocyclic molecules. As drug development continues to rely on increasingly complex molecular architectures, the detailed structural insights provided by mass spectrometry will remain an indispensable component of the analytical toolkit.

References

-

Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819–833. [Link]

-

Wei, Z., Li, Y., & Chen, H. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 708855. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59320620, 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Clark, J. (2015, October). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

El-Malah, A. A., & Al-Matar, H. M. (2017). Preparation of library of quinoxaline derivatives in ionic liquid. Journal of Saudi Chemical Society, 21(1), 1-10. [Link]

-

Starshine Chemical. (n.d.). 2,3-Dichloro-6-nitroquinoxaline. [Link]

-

NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. [Link]

-

He, X., et al. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. Atmospheric Chemistry and Physics, 22(23), 15337-15351. [Link]

-

ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. [Link]

-

Zhang, S., et al. (2010). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. Environmental Science & Technology, 44(23), 9042-9048. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). International Journal of ChemTech Research. [Link]

-

Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. [Link]

-

Wikipedia. (n.d.). 2,3-Dichloroaniline. [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2,6-Dichloroacetophenone. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2,3,4,5,6-Pentachloroaniline. NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.5 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Biological Activities of Novel Quinoxaline Derivatives

Foreword

The quinoxaline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent aromatic and electron-deficient nature, coupled with the versatile substitution patterns it allows, has made it a cornerstone for the development of a vast array of pharmacologically active compounds.[3][4][5][6] For decades, researchers have been captivated by the broad spectrum of biological activities exhibited by quinoxaline derivatives, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of findings to provide a synthesized understanding of the causality behind experimental design, detailed and validated protocols for core assays, and a forward-looking perspective on this dynamic field of study.

Foundational Chemistry and Synthesis of the Quinoxaline Core

The therapeutic potential of any quinoxaline derivative is fundamentally linked to its molecular architecture. Understanding the synthesis is the first step in rationally designing novel compounds with enhanced efficacy and specificity.

The Core Synthetic Strategy: A Timeless Condensation

The most prevalent and versatile method for constructing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (an aryl 1,2-diamine) and a 1,2-dicarbonyl compound.[1][2][8][9] This reaction is highly efficient and provides a direct route to a wide diversity of substituted quinoxalines.

However, classical approaches often necessitated harsh conditions, such as high temperatures and the use of strong acid catalysts, which can limit the functional group tolerance and environmental sustainability of the synthesis.[2][9]

Modern Innovations in Synthesis

To overcome the limitations of classical methods, contemporary organic synthesis has introduced numerous refinements. These "green" chemistry approaches focus on improving reaction efficiency, reducing waste, and employing milder conditions. Key advancements include:

-

Recyclable Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates, for example, have been shown to effectively catalyze the condensation at room temperature, with the significant advantage of being easily filtered and reused.[9][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[1]

-

Aqueous Solvent Systems: Performing the condensation in water or other environmentally benign solvents aligns with the principles of green chemistry, minimizing the reliance on volatile organic compounds.[1]

General Experimental Protocol: Synthesis via Catalytic Condensation

This protocol describes a general, efficient, and reproducible method for synthesizing a quinoxaline derivative using a recyclable catalyst at room temperature, adapted from established procedures.[9][10]

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Toluene (8-10 mL)

-

Recyclable catalyst (e.g., Alumina-supported MoVP heteropolyoxometalate) (0.1 g)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).

-

Catalyst Addition: Add the catalyst (0.1 g) to the mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Catalyst Recovery: Upon completion, separate the insoluble catalyst from the reaction mixture by simple filtration. The catalyst can be washed, dried, and stored for future use.

-

Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the pure quinoxaline derivative.

Self-Validation: The integrity of the synthesized compound must be confirmed through standard analytical techniques, including Melting Point determination, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to validate its structure.[11]

Anticancer Activity: Targeting Malignant Proliferation

The quinoxaline scaffold is a highly promising platform for discovering and developing novel chemotherapeutic agents.[7][12] Many derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, often through specific and targeted mechanisms of action.[13][14]

Key Mechanisms of Anticancer Action

The anticancer efficacy of quinoxaline derivatives is not arbitrary; it stems from their ability to interact with and inhibit key cellular machinery that cancer cells rely on for growth and survival.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoxalines have proven to be effective ATP-competitive inhibitors of several critical kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[12][14] By blocking these receptors, the derivatives can disrupt downstream signaling, thereby inhibiting tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[13]

-

Topoisomerase II Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication. Some quinoxaline derivatives can inhibit Topoisomerase II, leading to DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[13][15]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoxaline compounds induce apoptosis through various pathways. This can involve the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards self-destruction.[12][15]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5 | [7][12] |

| Compound 21a | HepG2 | Liver Carcinoma | 7.5 | [13] |

| Compound 21a | MCF-7 | Breast Adenocarcinoma | 12.9 | [13] |

| Compound IV | PC-3 | Prostate Cancer | 2.11 | [15] |

| Compound 18b | Hep G-2 | Liver Carcinoma | 0.26 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability, which is a proxy for cytotoxicity. It measures the metabolic activity of cells, as viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Materials:

-

Cancer cell lines (e.g., HCT116, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Novel quinoxaline derivative (test compound), dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO, same percentage as the highest compound concentration) and untreated controls (medium only).[16]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[17]

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[16][18]

-

Formazan Formation: Incubate for an additional 3-4 hours, allowing viable cells to convert MTT to formazan.[16][18]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16][17] Gently agitate the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: A Front Against Pathogens

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[11][19][20][21] This makes them attractive candidates for developing new therapeutics, particularly in an era of rising antimicrobial resistance.[11][22]

Evaluating Antimicrobial Efficacy

The primary method for screening novel compounds for antimicrobial activity is to assess their ability to inhibit microbial growth in vitro. While specific molecular targets are still being elucidated for many derivatives, their broad-spectrum efficacy is well-documented.[11][23]

Data Presentation: In Vitro Antimicrobial Activity

| Compound ID | Test Organism | Activity Measurement | Result | Reference |

| Compound 5k | Acidovorax citrulli (Ac) | Antibacterial | Good Activity | [19] |

| Compound 5j | Rhizoctonia solani (RS) | Antifungal (EC₅₀) | 8.54 µg/mL | [19] |

| Compound 5t | Rhizoctonia solani (RS) | Antifungal (EC₅₀) | 12.01 µg/mL | [19] |

| Compound 5c | Escherichia coli | Antibacterial | Highly Active | [20] |

| Compound 7a | Staphylococcus aureus | Antibacterial | Highly Active | [20] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, straightforward, and reliable technique to evaluate the antimicrobial activity of soluble compounds.[22][24][25] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a seeded microorganism, creating a clear zone of inhibition.[26]

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Microbial inoculum (adjusted to 0.5 McFarland turbidity standard)

-

Sterile cork borer (6-8 mm diameter)

-

Test quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)[20]

-

Negative control (solvent alone, e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Aseptically spread a standardized microbial inoculum over the entire surface of the agar plate to create a uniform lawn of growth.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[24][26][27]

-

Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[24][27]

-

Pre-diffusion (Optional): Allow the plates to stand for 1-2 hours at 4°C to permit diffusion of the compounds before microbial growth begins.[22]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition corresponds to higher antimicrobial activity. The activity of the test compounds is compared against the positive and negative controls.

Antiviral and Anti-inflammatory Potential

Beyond their roles in fighting cancer and microbes, quinoxaline derivatives are gaining significant attention for their potential as antiviral and anti-inflammatory agents.

Antiviral Activity

The emergence of new and drug-resistant viruses necessitates a continuous search for novel antiviral therapies. Quinoxaline derivatives have shown promise against a variety of viruses, including those responsible for significant global health issues.[28][29][30] For instance, certain derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[28]

Conceptual Protocol: Plaque Reduction Assay A common method to assess antiviral activity is the plaque reduction assay, which quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer in the presence of the test compound.[31]

-

Cell Seeding: Seed host cells (e.g., Vero-E6 for SARS-CoV-2) in multi-well plates to form a confluent monolayer.

-

Infection: Infect the cells with a known amount of virus.

-

Treatment: Add serial dilutions of the quinoxaline derivative to the infected cells.

-

Overlay: Cover the cells with a semi-solid medium (like agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate for several days to allow plaques to form.

-

Quantification: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The concentration of the compound that reduces the plaque count by 50% (EC₅₀) is determined.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quinoxaline derivatives can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][32][33]

-

Mechanism of Action: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[34] By inhibiting these enzymes, quinoxaline derivatives can reduce the production of prostaglandins and thereby exert an anti-inflammatory effect. Some derivatives also show inhibitory action on other inflammatory modulators like p38α Mitogen-Activated Protein Kinase (p38α MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3][32][33]

Experimental Protocol: In Vitro COX Inhibition Assay Fluorometric or colorimetric assay kits are commercially available and provide a reliable method to screen for COX-1/COX-2 inhibition.[34][35] The general principle involves measuring the peroxidase activity of COX.[36][37]

-

Enzyme Preparation: Use purified recombinant COX-1 or COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test quinoxaline derivative. A known NSAID (e.g., Celecoxib for COX-2, Diclofenac for non-selective) is used as a positive control.[35]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a probe that fluoresces or changes color upon oxidation by the peroxidase component of the COX enzyme.

-

Measurement: Measure the fluorescence or absorbance over time using a microplate reader.

-

Analysis: Calculate the rate of reaction. The inhibitory effect of the compound is determined by comparing the reaction rate in its presence to that of the untreated enzyme control. IC₅₀ values can then be calculated.

Conclusion and Future Outlook

The quinoxaline scaffold continues to prove its immense value in medicinal chemistry and drug discovery. The diverse and potent biological activities—from anticancer to anti-inflammatory—underscore its versatility. The ongoing development of innovative, sustainable synthetic methods further enhances the accessibility and structural diversity of these compounds.[3]

The future of quinoxaline research lies in the rational design of next-generation derivatives. By leveraging a deeper understanding of structure-activity relationships (SARs) and computational modeling, scientists can fine-tune these molecules to achieve greater target specificity, improved potency, and enhanced safety profiles. As we continue to unravel the complex mechanisms through which these compounds exert their effects, the path from a privileged scaffold to a life-saving therapeutic becomes ever clearer.

References

- Application Notes and Protocols for the Synthesis of Quinoxaline Deriv

- High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols - Benchchem. ()

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. ()

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. ()

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). ()

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). ()

- Synthesis and antimicrobial evaluation of novel quinoxaline deriv

- Antimicrobial activity by Agar well diffusion - Chemistry Notes. ()

- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. ()

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. ()

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ResearchG

- Quinoxaline Derivatives as Antiviral Agents: A System

- Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide - Benchchem. ()

- Quinoxaline Derivatives as Antiviral Agents: A System

- Biological activity of quinoxaline derivatives - ResearchG

- (PDF)

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. ()

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. ()

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. ()

- [PDF] Biological Activity of Quinoxaline Deriv

- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinn

- Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchG

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - Intern

- a review on biological studies of quinoxaline derivatives - ResearchG

- MTT assay protocol | Abcam. ()

- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. ()

- Exploring Biological Activities of Quinoxaline Derivatives - Pharm

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. ()

- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. ()

- (PDF)

- MTT Assay Protocol for Cell Viability and Prolifer

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties | Request PDF - ResearchG

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm

- In vitro methods for testing antiviral drugs - PMC - PubMed Central. ()

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. ()

- In vitro assays for cyclooxygenase activity and inhibitor characteriz

- COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. ()

- Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization | Request PDF - ResearchG

- In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...

- Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and comput

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. botanyjournals.com [botanyjournals.com]

- 23. researchgate.net [researchgate.net]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistnotes.com [chemistnotes.com]

- 26. mdpi.com [mdpi.com]

- 27. webcentral.uc.edu [webcentral.uc.edu]

- 28. researchgate.net [researchgate.net]

- 29. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. researchgate.net [researchgate.net]

- 33. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties | Bentham Science [benthamscience.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. researchgate.net [researchgate.net]

- 36. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 37. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Functionalization, and Application of 2,3-Dichloro-6-iodoquinoxaline and its Analogs

The quinoxaline framework, a fusion of a benzene and a pyrazine ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1] Its structural rigidity and ability to act as a bioisostere for other aromatic systems have made it a "privileged structure," capable of interacting with a diverse array of biological targets.[2] Consequently, quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antimicrobial, and antiviral properties.[3][4]

Within this versatile class of compounds, halo-substituted quinoxalines serve as exceptionally powerful building blocks for combinatorial chemistry and the development of novel therapeutic agents. The strategic placement of different halogen atoms allows for orthogonal chemical functionalization, enabling the systematic exploration of chemical space to optimize biological activity. This guide focuses on a particularly valuable, albeit underexplored, scaffold: 2,3-dichloro-6-iodoquinoxaline . The dichloro substitution at the C2 and C3 positions activates the pyrazine ring for nucleophilic aromatic substitution (SNAr), while the iodo group at the C6 position on the benzene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a superior scaffold for generating complex, three-dimensional molecules with significant therapeutic potential.

This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis of this core scaffold, detail the strategic approaches to its selective functionalization, and review the biological significance of the resulting analogs, grounded in authoritative references and field-proven insights.

Part 1: Synthesis of the 2,3-Dichloro-6-iodoquinoxaline Core

The construction of the 2,3-dichloro-6-iodoquinoxaline scaffold begins with the foundational reaction of organic chemistry: the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[1] The key to synthesizing the target molecule lies in the selection of an appropriately substituted o-phenylenediamine precursor. The most logical and efficient pathway involves the cyclization of 4-iodo-1,2-phenylenediamine with oxalic acid (or its derivatives), followed by a chlorination step.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from a commercially available or readily synthesized diamine.

Caption: Proposed synthetic pathway to 2,3-dichloro-6-iodoquinoxaline.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloro-6-iodoquinoxaline

Step 1: Synthesis of 6-Iodoquinoxaline-2,3-diol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-iodo-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

-